4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide
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Overview
Description
4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives .
Scientific Research Applications
4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-phenylpyrazole-4-carboxamide
- 4-amino-1-ethyl-3-methylpyrazole-5-carboxamide
- N-phenylpyrazole-3-carboxamide
Uniqueness
4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
Properties
CAS No. |
377060-51-0 |
---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-3-17(10-7-5-4-6-8-10)13(18)12-11(14)9-15-16(12)2/h4-9H,3,14H2,1-2H3 |
InChI Key |
GCKXMLXVCJBMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=NN2C)N |
solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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